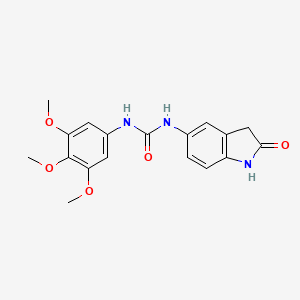
1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features an indolinone moiety and a trimethoxyphenyl group, which are often associated with various pharmacological properties.
科学的研究の応用
Chemical Reactions and Mechanistic Studies
Urea Derivatives in Chemical Synthesis : Urea and its derivatives participate in numerous chemical reactions, forming a wide range of products depending on the reactants and conditions. For instance, reactions of urea with acyloins and butane-2,3-dione (diacetyl) in acid solutions have been studied, highlighting the formation of 4-imidazolin-2-ones and other complex structures through mechanisms involving oxetan ring formation (Butler & Hussain, 1981).
Antioxidant and Anticancer Properties
Antioxidant Activity of Bis-Isatin Derivatives : The design and synthesis of bis-isatin derivatives containing urea/thiourea moiety have demonstrated potential antioxidant properties. These derivatives were evaluated for their ability to scavenge radicals, showing moderate to high activity in various assays. The structure-activity relationship of these compounds provides valuable information for the development of novel antioxidants (Yakan et al., 2021).
Novel Synthetic Methods
Efficient Synthesis of Indole-Urea Derivatives : Innovative methodologies have been developed for the synthesis of indole-urea derivatives, including those with 2-oxoindolin structures. These methods offer good yields and simplify the synthesis process, potentially facilitating the production of compounds with biological activities (Yan, Lei, & Hu, 2014).
Antiepileptic and Anticonvulsant Studies
Anticonvulsant Properties of Urea Derivatives : Research on urea derivatives with specific substitutions has revealed significant anticonvulsant activities in in vivo models. These studies help in understanding the pharmacophore requirements for anticonvulsant activity and guide the design of new therapeutic agents (Siddiqui, Alam, & Stables, 2011).
Corrosion Inhibition
Corrosion Inhibition by Urea Derivatives : The application of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions has been investigated. These compounds exhibit significant inhibition efficiency, demonstrating the potential for application in protecting metal surfaces from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-oxoindoline with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
- **Oxid
特性
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-8-12(9-15(25-2)17(14)26-3)20-18(23)19-11-4-5-13-10(6-11)7-16(22)21-13/h4-6,8-9H,7H2,1-3H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHNGCVHDFKIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-difluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2716044.png)
![Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide](/img/structure/B2716045.png)

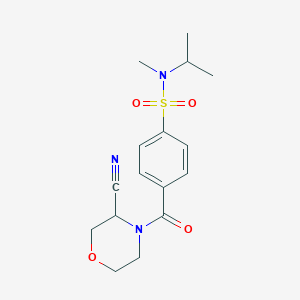
![3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716048.png)
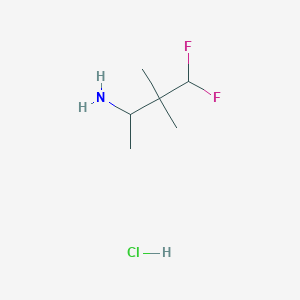

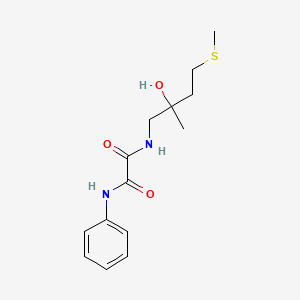
![N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2716057.png)
![4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2716059.png)
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
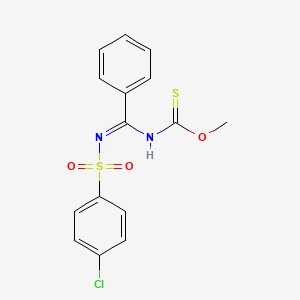
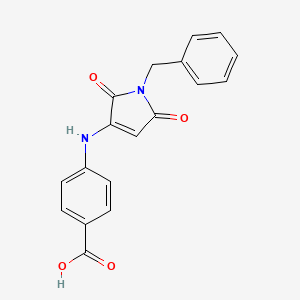
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)
